3-Nitro-5,6-diphenyl-1H-pyrazin-2-one is a heterocyclic compound belonging to the pyrazine family, characterized by the presence of nitro and diphenyl substituents. This compound has garnered attention due to its potential biological activities, including antitumor properties. The systematic study of its synthesis, structure, chemical properties, and applications is crucial for understanding its utility in medicinal chemistry.
3-Nitro-5,6-diphenyl-1H-pyrazin-2-one is classified as a nitro compound and a pyrazinone, specifically a derivative of 2-pyrazinone. Its structure features a pyrazine ring with two phenyl groups at positions 5 and 6 and a nitro group at position 3.
The synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one typically involves multi-step reactions starting from simpler pyrazine derivatives. One common method includes the reaction of diphenylhydrazine with appropriate carbonyl compounds under acidic or basic conditions to form the pyrazinone structure.
The molecular structure of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one can be represented as follows:
This formula indicates that the compound consists of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
3-Nitro-5,6-diphenyl-1H-pyrazin-2-one participates in various chemical reactions typical for pyrazinones:
The reactions often require careful control of conditions such as temperature, pH, and solvent choice to achieve desired selectivity and yield.
The mechanism of action for compounds like 3-nitro-5,6-diphenyl-1H-pyrazin-2-one in biological systems often involves:
Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .
3-Nitro-5,6-diphenyl-1H-pyrazin-2-one has several potential applications:
Pyrazinones represent a structurally distinctive class of nitrogen-rich heterocyclic compounds characterized by a six-membered ring containing two meta-positioned nitrogen atoms and a carbonyl group. This core scaffold exhibits significant electronic asymmetry due to the juxtaposition of electron-deficient nitrogen atoms and the electron-rich carbonyl oxygen. The presence of the carbonyl group at the 2-position facilitates extensive hydrogen-bonding networks, while the nitrogen atoms enable coordination with metal ions, making pyrazinones versatile in supramolecular chemistry and materials science [7] [9].
A critical feature of unsubstituted pyrazin-2(1H)-ones is their capacity for prototropic tautomerism. The equilibrium between the 1H-pyrazin-2-one form (lactam) and 2-hydroxypyrazine (lactim) allows dynamic interconversion (Figure 1), profoundly influencing reactivity and biological interactions. Computational studies indicate the lactam form typically dominates (>90% abundance) due to greater aromatic stabilization [10]. Substituents significantly modulate this equilibrium; electron-withdrawing groups (e.g., nitro) stabilize the lactam form by enhancing carbonyl polarization.
Biological relevance arises from pyrazinones' structural mimicry of purine bases, enabling interactions with biological targets. The pyrazinone ring serves as a privileged scaffold in medicinal chemistry, exemplified by:
Table 1: Bioactive Pyrazinone Derivatives in Clinical Use
Compound | Therapeutic Application | Key Structural Feature |
---|---|---|
Pyrazinamide | Antitubercular | Unsubstituted pyrazinamide |
Sulfalene | Antimalarial/Antibacterial | 2-Sulfanilamidopyrazine |
Brimonidine | Glaucoma/Rosacea therapy | Quinoxaline derivative |
Favipiravir | Antiviral (Influenza, COVID-19) | Pyrazine carboxamide |
3-Nitro-5,6-diphenyl-1H-pyrazin-2-one (CAS: 25468-58-0) is a synthetically modified pyrazinone derivative incorporating three defining substituents: a nitro group at position 3, and phenyl rings at positions 5 and 6. Its systematic IUPAC name is 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, though it is historically referenced as 2-hydroxy-3-nitro-5,6-diphenylpyrazine or 2,3-diphenyl-5-hydroxy-6-nitropyrazine, reflecting tautomeric forms [1] [2].
Structural Characteristics:
Table 2: Experimental Physicochemical Properties [1] [2]
Property | Value | Conditions |
---|---|---|
Density | 1.35 g/cm³ | Solid state |
Boiling Point | 515.3°C | At 760 mmHg |
Flash Point | 265.4°C | -- |
Melting Point | Not reported | -- |
Solubility | Sparingly soluble in water; soluble in organic solvents (DMSO, ethanol, chloroform) | -- |
Electronic Effects:
The chemistry of pyrazinones evolved significantly following the mid-20th century, driven by discoveries of bioactive natural products and synthetic derivatives. Early research focused on simple alkyl/aryl pyrazinones, but the introduction of nitro substituents and annulated systems marked a turning point in structural complexity and functionality.
Key Developmental Milestones:
Antimicrobial Era (1950s–1970s): Pyrazinamide’s identification as a potent antitubercular agent (1952) spurred interest in pyrazine derivatives. Nitro-substituted pyrazinones like 3-nitro-5,6-diphenyl-1H-pyrazin-2-one emerged during explorations of electron-deficient heterocycles against resistant pathogens. While its direct activity was modest, it served as a precursor for fused heterocycles with enhanced potency [7] [8].
Cancer Therapeutics (1990s–Present): Research pivoted toward oncology with discoveries that diphenylpyrazinones could intercalate DNA or inhibit tyrosine kinases. Bipyrazole derivatives incorporating pyrazinone motifs demonstrated sub-micromolar cytotoxicity against erythroleukemic (K562) and breast cancer (MCF-7) cell lines. Notably, 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole—structurally analogous to 3-nitro-5,6-diphenyl-1H-pyrazin-2-one—exhibited IC₅₀ values of 57.2 μM (MCF-7) and 114.1 μM (K562) by inhibiting bcr-abl and EGFR kinases [3] [4].
Hybrid Molecules (2010s–Present): Rational design incorporated pyrazinones into pharmacophores of natural products. Examples include:
Table 3: Evolution of Key Pyrazinone Derivatives with Bioactivities
Decade | Representative Compound | Biological Focus | Key Advance |
---|---|---|---|
1950s | Pyrazinamide | Antitubercular | First pyrazine-based drug |
1970s | 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one | Antimicrobial scaffold | Electron-deficient core design |
1990s | Bipyrazolyl pyrazinones | Anticancer | Kinase inhibition |
2010s | Cinnamic acid–pyrazinone hybrids | Cardiovascular | RhoA GTPase inhibition |
Modern Applications:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0